![molecular formula C7H4INO B139492 2-Iodophenyl isocyanate CAS No. 128255-31-2](/img/structure/B139492.png)
2-Iodophenyl isocyanate
Overview
Description
2-Iodophenyl isocyanate, also known as 1-iodo-2-isocyanatobenzene, is an organic building block containing an isocyanate group . It has a linear formula of IC6H4NCO . Its enthalpy of vaporization at boiling point has been reported .
Molecular Structure Analysis
The molecular weight of 2-Iodophenyl isocyanate is 245.02 . Its molecular formula is C7H4INO . The SMILES string representation is Ic1ccccc1N=C=O .Physical And Chemical Properties Analysis
2-Iodophenyl isocyanate has a density of 1.891 g/mL at 25 °C (lit.) . Its boiling point is 245 °C (lit.) . The refractive index is n20/D 1.633 (lit.) . It is stored at −20°C .Scientific Research Applications
Thermophysical Properties and Vaporization Enthalpy
While not directly an application, it’s worth noting that the enthalpy of vaporization of 2-iodophenyl isocyanate at its boiling point has been reported. Understanding such thermophysical properties contributes to our knowledge of its behavior in different conditions.
Safety and Hazards
Mechanism of Action
Target of Action
2-Iodophenyl isocyanate is an organic building block containing an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide respectively .
Mode of Action
The mode of action of 2-Iodophenyl isocyanate involves its interaction with its targets through a chemical reaction. For instance, in the synthesis of novel iodophenyl-cholesteryl carbamates, 2-Iodophenyl isocyanate may react with a compound containing an active hydrogen atom to form a carbamate . The exact mode of action can vary depending on the specific target and reaction conditions.
Biochemical Pathways
Given its reactivity, it can be involved in various biochemical reactions, particularly those involving the formation of urethanes and ureas . The downstream effects of these reactions would depend on the specific context and the other compounds involved.
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 2-Iodophenyl isocyanate’s action would depend on the specific reaction and the compounds involved. For instance, in the synthesis of iodophenyl-cholesteryl carbamates, the result of the reaction would be the formation of a new carbamate compound .
Action Environment
The action, efficacy, and stability of 2-Iodophenyl isocyanate can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by factors such as temperature and the presence of other reactive compounds. It is also worth noting that the compound should be stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.
properties
IUPAC Name |
1-iodo-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMGFXOVZRKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369883 | |
Record name | 2-Iodophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenyl isocyanate | |
CAS RN |
128255-31-2 | |
Record name | 2-Iodophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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